Ethyl 6-methyl-4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate
CAS No.:
Cat. No.: VC13552393
Molecular Formula: C10H13N3O3
Molecular Weight: 223.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H13N3O3 |
|---|---|
| Molecular Weight | 223.23 g/mol |
| IUPAC Name | ethyl 6-methyl-4-oxo-6,7-dihydro-5H-pyrazolo[1,5-a]pyrazine-2-carboxylate |
| Standard InChI | InChI=1S/C10H13N3O3/c1-3-16-10(15)7-4-8-9(14)11-6(2)5-13(8)12-7/h4,6H,3,5H2,1-2H3,(H,11,14) |
| Standard InChI Key | IRIMXTRTQZAZPY-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=NN2CC(NC(=O)C2=C1)C |
| Canonical SMILES | CCOC(=O)C1=NN2CC(NC(=O)C2=C1)C |
Introduction
Chemical Identity and Structural Elucidation
IUPAC Nomenclature and Molecular Architecture
The systematic IUPAC name, ethyl 6-methyl-4-oxo-6,7-dihydro-5H-pyrazolo[1,5-a]pyrazine-2-carboxylate, reflects its bicyclic framework. The pyrazolo[1,5-a]pyrazine system consists of a pyrazole ring fused to a dihydropyrazine ring, with key substituents influencing its reactivity and bioactivity. The ethyl ester at position 2 enhances lipophilicity, while the methyl group at position 6 contributes to steric effects and metabolic stability .
Spectroscopic and Computational Descriptors
The compound’s structural identity is further confirmed by its InChIKey (IRIMXTRTQZAZPY-UHFFFAOYSA-N) and SMILES notation (CCOC(=O)C1=NN2CC(NC(=O)C2=C1)C), which encode its atomic connectivity and stereoelectronic features . Computational models predict a planar pyrazole ring and a partially saturated pyrazine ring, with the ketone group adopting an endo conformation relative to the bicyclic system.
Table 1: Key Molecular Descriptors
Synthetic Pathways and Industrial Production
Laboratory-Scale Synthesis
The synthesis of ethyl 6-methyl-4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate typically involves cyclocondensation reactions. A plausible route begins with the reaction of ethyl 3-aminopyrazole-4-carboxylate with a β-keto ester under acidic conditions, followed by intramolecular cyclization. The methyl group at position 6 is introduced via alkylation or through the use of pre-functionalized precursors .
Optimization and Scalability
Industrial production employs continuous flow reactors to enhance yield and purity. Key parameters include:
-
Temperature: 80–100°C for cyclization steps.
-
Catalysts: Lewis acids (e.g., ZnCl₂) to accelerate ring closure.
-
Solvents: Polar aprotic solvents (e.g., DMF) to stabilize intermediates.
Table 2: Representative Synthetic Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Cyclocondensation | Ethyl acetoacetate, HCl, reflux | 65 |
| Methylation | CH₃I, K₂CO₃, DMF | 78 |
| Esterification | Ethanol, H₂SO₄, Δ | 82 |
Physicochemical and Pharmacokinetic Properties
Lipophilicity and Solubility
The compound’s logP (estimated at 1.2) suggests moderate lipophilicity, favoring passive cellular uptake. Aqueous solubility is limited (~0.1 mg/mL at pH 7.4), necessitating prodrug strategies or formulation aids for in vivo applications .
Metabolic Stability
The ethyl ester moiety is susceptible to hydrolysis by carboxylesterases, potentially generating the corresponding carboxylic acid metabolite. This property is exploitable in prodrug design, as demonstrated in antiviral agents targeting HIV-1 integrase .
Applications in Medicinal Chemistry
Antiviral Drug Development
Structural analogs, such as 4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylic acid derivatives, exhibit potent inhibition of HIV-1 integrase (IC₅₀ = 0.8 µM) and respiratory syncytial virus (RSV) polymerase. The ethyl ester derivative may serve as a lipophilic precursor, enhancing membrane permeability prior to enzymatic activation.
Kinase Inhibition
Pyrazolo-pyrazine cores are privileged scaffolds in kinase inhibitor design. Molecular docking studies predict high affinity for cyclin-dependent kinases (CDKs) and Aurora kinases, with the methyl group optimizing hydrophobic pocket interactions .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume